5-Undecanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

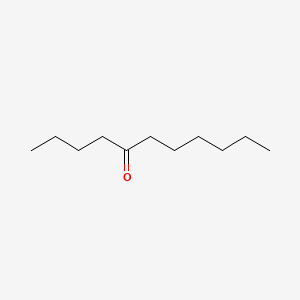

Structure

3D Structure

Properties

IUPAC Name |

undecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-7-8-10-11(12)9-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENNKWXPAWNIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186744 | |

| Record name | Undecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 2 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 5-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9675 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33083-83-9 | |

| Record name | 5-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33083-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Undecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033083839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-UNDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HA3U4E7AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Undecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Undecanone, also known as pentyl hexyl ketone, is a symmetrical aliphatic ketone with the molecular formula C₁₁H₂₂O.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity or waxy odor.[3] This document provides a comprehensive overview of the core physical and chemical properties of this compound, intended to serve as a technical guide for professionals in research and development. The information is presented in a structured format, including detailed experimental protocols and key safety information, to facilitate its use in a laboratory setting.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application, and inclusion in various chemical and biological studies.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O | [1][2] |

| Molecular Weight | 170.29 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 1-2 °C | [1] |

| Boiling Point | 226-227 °C at 760 mmHg | [1] |

| Density | 0.830 g/cm³ | [1] |

| Vapor Pressure | 0.081 mmHg at 25 °C | [1] |

| Flash Point | 72.8 °C (163 °F) | [3] |

| Refractive Index | 1.4280 | [1] |

| Solubility | Soluble in alcohol, ether, and benzene. Limited solubility in water. | [1] |

| LogP (o/w) | 4.034 (estimated) | [3] |

Table 2: Chemical Identifiers and Spectral Data

| Identifier/Spectrum | Value/Reference |

| CAS Number | 33083-83-9 |

| PubChem CID | 98677 |

| Synonyms | Pentyl hexyl ketone, Di-n-pentyl ketone, Undecan-5-one |

| ¹H NMR Spectroscopy | Data available in spectral databases. |

| ¹³C NMR Spectroscopy | Data available in spectral databases. |

| Infrared (IR) Spectroscopy | Characteristic C=O stretch for an aliphatic ketone. |

| Mass Spectrometry | Available in spectral databases like NIST and PubChem.[1][4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound, being near room temperature, requires a controlled cooling and heating apparatus.

-

Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in a cooling bath to solidify the sample.

-

The solidified sample in the capillary tube is then placed in a melting point apparatus.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

-

Determination of Boiling Point

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The distillation apparatus is assembled.

-

The flask is heated gently to bring the liquid to a boil.

-

The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is achieved. This stable temperature is the boiling point.

-

Determination of Density

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present, and the mass is measured again.

-

The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as distilled water.

-

The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Solubility

-

Procedure:

-

To determine solubility in water, a small, measured amount of this compound is added to a known volume of water in a test tube.

-

The mixture is agitated vigorously and then allowed to stand.

-

The solubility is observed qualitatively (miscible, partially miscible, or immiscible).

-

For solubility in organic solvents, the same procedure is followed using solvents such as ethanol, diethyl ether, and benzene.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The IR spectrum is recorded using an FTIR spectrometer.

-

-

Mass Spectrometry (MS):

-

A dilute solution of this compound is introduced into the mass spectrometer, typically via gas chromatography (GC-MS).

-

The sample is ionized, and the mass-to-charge ratio of the resulting fragments is analyzed.

-

Synthesis and Reactivity

Synthesis

A common laboratory synthesis of this compound involves the oxidation of the corresponding secondary alcohol, 5-undecanol.[5][6]

-

Reaction: Oxidation of 5-undecanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Chemical Reactivity

As a ketone, this compound undergoes typical reactions of the carbonyl group, including:

-

Nucleophilic addition: Reacts with nucleophiles at the carbonyl carbon.

-

Alpha-hydrogen reactions: Can undergo reactions at the carbons adjacent to the carbonyl group, such as enolate formation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[7]

-

Hazards: May cause skin and eye irritation.[1] Combustible liquid.

-

Precautions: Avoid contact with skin and eyes.[7] Wear protective gloves and safety glasses. Keep away from heat and open flames.

-

First Aid: In case of contact, rinse the affected area with plenty of water.[7] If swallowed, do not induce vomiting and seek immediate medical attention.

Visualizations

The following diagram illustrates a general workflow for the characterization of a chemical compound like this compound.

References

5-Undecanone: An In-Depth Technical Guide to Its Scant Natural Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Undecanone, a saturated ketone with the chemical formula C₁₁H₂₂O, is an isomer of the more extensively studied 2-undecanone. While 2-undecanone is well-documented as a significant natural product found in a variety of plants and insects, information regarding the natural sources of this compound is notably scarce in scientific literature. This technical guide provides a comprehensive overview of the currently known, albeit limited, natural occurrences of this compound, with a focus on its association with insect semiochemicals. The guide will also address the significant knowledge gaps concerning its biosynthesis, quantitative data, and specific experimental protocols for its extraction and identification from natural matrices.

Natural Sources of this compound

The primary and most scientifically substantiated link of a this compound derivative to a natural source is its role as a sex pheromone in an insect. In contrast, its direct presence in other natural sources is not well-established.

Insect Pheromones: The Raspberry Cane Midge (Resseliella theobaldi)

The most significant finding points to a derivative of this compound, (S)-2-acetoxy-5-undecanone, which has been identified as the major component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi[1][2][3][4]. This insect is a pest of cultivated raspberries in Europe[1][2]. While this compound itself was not identified as a component of the pheromone blend, the presence of its acetoxy derivative strongly suggests a potential biochemical relationship and the possibility of this compound being a precursor or a related metabolite within this insect.

The pheromone blend of the female Resseliella theobaldi was found to contain three minor components in addition to the major (S)-2-acetoxy-5-undecanone. These were identified as 2-undecanone, (S)-2-acetoxyundecane, and (S)-2-undecanol[2]. The absence of this compound in the final volatile blend analysis of the original study is a critical point.

Other Reported Occurrences

One database of flavor and fragrance compounds lists "cooked chicken" as a source of this compound. However, this claim is not substantiated by primary scientific literature found in broader searches of volatile compounds from cooked chicken[5][6][7][8][9]. Therefore, this information should be treated with caution as it may not represent a primary natural source in the context of biosynthesis by an organism.

Quantitative Data

Due to the extremely limited identification of this compound in natural sources, there is a complete lack of quantitative data regarding its concentration or abundance in any natural matrix. The research on Resseliella theobaldi focused on the relative abundance of the pheromone components, with (S)-2-acetoxy-5-undecanone being the major constituent[2].

Experimental Protocols

Specific experimental protocols for the extraction, isolation, and identification of this compound from natural sources have not been developed due to its elusive nature. However, the methodologies used in the study of the raspberry cane midge pheromone provide a framework for how one might approach the analysis of this compound in insect volatiles.

Pheromone Collection and Analysis from Resseliella theobaldi

The following is a generalized workflow based on the research conducted on Resseliella theobaldi[1][2]:

-

Insect Rearing and Volatile Collection : Virgin female midges are separated and their volatile emissions are collected. This is typically done using a non-destructive method like solid-phase microextraction (SPME) or by passing purified air over the insects and trapping the volatiles on a sorbent material.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : The collected volatiles are thermally desorbed from the collection medium and analyzed by GC-MS. This technique separates the individual components of the volatile blend and provides mass spectra for their identification.

-

Structure Elucidation : The major components are identified based on their mass spectra and GC retention indices. Confirmation of the structure is achieved through chemical synthesis of the proposed compound and comparison of its mass spectrum and retention time with the natural product.

-

Enantioselective Analysis : For chiral molecules like (S)-2-acetoxy-5-undecanone, enantioselective GC columns are used to separate and identify the specific stereoisomer present in the natural sample.

Signaling Pathways and Biosynthesis

There is currently no information available in the scientific literature regarding any signaling pathways or biosynthetic pathways for this compound in any organism. The biosynthesis of the related compound, 2-undecanone, has been studied, particularly in plants like wild tomato, and proceeds via the fatty acid metabolism[10]. It is plausible that if this compound were to be biosynthesized, it would also likely originate from fatty acid precursors, but the specific enzymatic steps are unknown.

Logical Relationships in Pheromone Discovery

The process of identifying a new insect pheromone, such as the derivative of this compound in the raspberry cane midge, follows a logical progression from biological observation to chemical identification and field validation.

Conclusion

This technical guide consolidates the currently available scientific information on the natural sources of this compound. It is evident that, unlike its isomer 2-undecanone, this compound is not a commonly reported natural product. The only significant lead is its acetoxy derivative's role as a sex pheromone in the raspberry cane midge, Resseliella theobaldi. This suggests that future research into the natural occurrence of this compound could be fruitfully directed towards the biochemistry and metabolism of this insect and related species. For researchers and drug development professionals, the paucity of data on this compound's natural sources, biosynthesis, and biological activity indicates a wide-open field for novel discovery. Further investigation is required to determine if this compound is a rare, overlooked natural compound or simply a biochemical curiosity.

References

- 1. (S)-2-acetoxy-5-undecanone, female sex pheromone of the raspberry cane midge, Resseliella theobaldi (Barnes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oaj.fupress.net [oaj.fupress.net]

- 4. Pheromones and Semiochemicals of Resseliella theobaldi (Diptera: Cecidomyiidae), the Raspberry cane midge [pherobase.com]

- 5. Food Science of Animal Resources [kosfaj.org]

- 6. researchgate.net [researchgate.net]

- 7. Key volatile off-flavor compounds identification in chicken meat and deodorizing effects of polyphenol and spice extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of radiation-induced compounds in irradiated raw or cooked chicken meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative stability and lipid oxidation flavoring volatiles in antioxidants treated chicken meat patties during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Undecanone: Properties, Synthesis, and Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Undecanone, a long-chain aliphatic ketone. It details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its application as a specialty chemical in the field of proteomics. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Core Properties of this compound

This compound, also known by its synonyms Di-n-Pentyl ketone and n-Butyl n-hexyl ketone, is a ketone with a linear eleven-carbon chain and a carbonyl group at the fifth position.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 33083-83-9 | [2][3][4] |

| Molecular Formula | C₁₁H₂₂O | [2][3][4] |

| Molecular Weight | 170.30 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity or waxy | [1] |

| Melting Point | 1-2 °C | [5] |

| Boiling Point | 103-106 °C at 12 mmHg | [5] |

| Density | 0.830 g/mL | [5] |

| Refractive Index | 1.4280 | [5] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various established methods for ketone synthesis. One common and effective approach is the reaction of an organometallic reagent with a carboxylic acid derivative, such as an acyl chloride or a nitrile. The following protocol details the synthesis via the reaction of a Grignard reagent with a nitrile, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This procedure outlines the synthesis of this compound from valeronitrile and hexylmagnesium bromide.

Materials:

-

Valeronitrile (Pentanenitrile)

-

Magnesium turnings

-

1-Bromohexane

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Hydrochloric acid (concentrated)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Hexylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 molar equivalents).

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of 1-bromohexane (1.0 molar equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromohexane solution to the magnesium to initiate the reaction. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Valeronitrile:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of valeronitrile (1.0 molar equivalent) in anhydrous toluene.

-

Add the valeronitrile solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Hydrolysis:

-

Cool the reaction mixture in an ice bath and slowly add a solution of hydrochloric acid (e.g., 6 M) to hydrolyze the intermediate imine.

-

Continue stirring until the mixture becomes a clear solution.

-

-

Work-up and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.

-

Application of this compound in Proteomics

This compound is designated as a specialty product for proteomics research.[3] While the precise, widespread applications are not extensively documented in publicly available literature, its properties suggest a potential role as an internal standard in mass spectrometry-based proteomics workflows.

Logical Workflow: this compound as an Internal Standard in a Proteomics Experiment

Internal standards are crucial in quantitative proteomics for improving the accuracy and reproducibility of measurements by correcting for variations in sample preparation and instrument response. The chemical inertness and distinct mass of this compound make it a suitable candidate for such applications.

Caption: A logical workflow illustrating the use of this compound as an internal standard in a typical bottom-up proteomics experiment.

Conclusion

This compound is a well-characterized aliphatic ketone with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry methodologies, such as the Grignard reaction detailed in this guide. Its emerging application in the high-demand field of proteomics, likely as an internal standard, underscores its importance as a specialty chemical for advanced scientific research. This guide provides a foundational resource for professionals working with this compound, enabling a deeper understanding of its properties and practical applications.

References

- 1. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

Unveiling 5-Undecanone: A Technical Guide to Its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Undecanone, a long-chain aliphatic ketone, has found applications in various fields, including as a fragrance ingredient and a potential bioactive molecule. This technical guide delves into the early research and discovery of this compound, providing a historical perspective on its initial synthesis and characterization. The focus is on the foundational chemical methodologies that first brought this molecule to the attention of the scientific community, offering insights into the experimental practices of 19th and early 20th-century organic chemistry.

Early Synthesis: The Pyrolysis of Carboxylic Acid Salts

The first documented synthesis of an undecanone is attributed to the French chemist Jules Bouis in 1856. His work, published in the Annales de chimie et de physique, described the production of a ketone by the pyrolysis of the calcium salt of hexanoic acid (then known as caproic acid). While Bouis's work focused on 6-undecanone, the symmetrical ketone, the fundamental principle of this reaction, known as ketonic decarboxylation, was a cornerstone of early ketone synthesis and could be adapted to produce unsymmetrical ketones like this compound.

The general reaction for the formation of a symmetrical ketone via this method is as follows:

(R-COO)₂Ca → R-CO-R + CaCO₃

To synthesize an unsymmetrical ketone such as this compound (butyl hexyl ketone), a mixture of the calcium salts of two different carboxylic acids would be required: calcium pentanoate (valerate) and calcium heptanoate (enanthate).

(CH₃(CH₂)₃COO)₂Ca + (CH₃(CH₂)₅COO)₂Ca → 2 CH₃(CH₂)₃CO(CH₂)₅CH₃ + 2 CaCO₃

However, this method often resulted in a mixture of three different ketones (this compound, 2-octanone, and 6-decanone), making purification a significant challenge with the techniques available at the time.

Experimental Protocol: Pyrolysis of Mixed Calcium Carboxylates (Hypothetical Reconstruction)

Based on the common laboratory practices of the mid-19th century, a plausible experimental protocol for the attempted synthesis of this compound would have been as follows:

-

Preparation of Calcium Salts:

-

Pentanoic acid and heptanoic acid would be neutralized with calcium hydroxide or calcium carbonate to form their respective calcium salts.

-

The resulting aqueous solutions would be evaporated to dryness to obtain the solid calcium pentanoate and calcium heptanoate.

-

-

Pyrolysis:

-

An intimate mixture of the two dry calcium salts would be placed in a retort or a distillation flask.

-

The apparatus would be heated strongly over a direct flame.

-

The volatile products, including the ketones, would distill over and be collected in a cooled receiver.

-

-

Purification:

-

The crude distillate, a mixture of ketones and other byproducts, would be subjected to fractional distillation to separate the components based on their boiling points.

-

The following table summarizes the key reactants and their hypothetical physical properties as would have been known in the era.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Calcium Pentanoate | (C₅H₉O₂)₂Ca | 242.32 | Decomposes |

| Calcium Heptanoate | (C₇H₁₃O₂)₂Ca | 298.43 | Decomposes |

| This compound | C₁₁H₂₂O | 170.30 | ~228 |

Alternative Early Synthetic Route: The Grignard Reaction

With the advent of the Grignard reaction in 1900, a more versatile and controlled method for ketone synthesis became available. This powerful carbon-carbon bond-forming reaction would have allowed for the specific synthesis of this compound from appropriate starting materials. One plausible Grignard route would involve the reaction of a nitrile with a Grignard reagent, followed by hydrolysis.

CH₃(CH₂)₄-C≡N + CH₃(CH₂)₅-MgBr → CH₃(CH₂)₄-C(=NMgBr)-(CH₂)₅CH₃

CH₃(CH₂)₄-C(=NMgBr)-(CH₂)₅CH₃ + H₃O⁺ → CH₃(CH₂)₄-CO-(CH₂)₅CH₃

Experimental Protocol: Grignard Synthesis of this compound (Hypothetical Reconstruction)

Drawing from the early 20th-century literature on Grignard reactions, a likely experimental workflow would have been:

-

Preparation of the Grignard Reagent:

-

Hexyl bromide would be added to a suspension of magnesium turnings in anhydrous diethyl ether.

-

The reaction would be initiated, often with a small crystal of iodine, to form hexylmagnesium bromide.

-

-

Reaction with Nitrile:

-

A solution of pentanenitrile in anhydrous diethyl ether would be slowly added to the Grignard reagent at a low temperature (e.g., in an ice bath).

-

The reaction mixture would be stirred for a period to ensure complete reaction.

-

-

Hydrolysis:

-

The reaction mixture would be poured onto a mixture of crushed ice and a dilute acid (e.g., sulfuric acid or hydrochloric acid) to hydrolyze the intermediate imine.

-

-

Workup and Purification:

-

The ethereal layer would be separated, washed with water and a bicarbonate solution, and then dried over an anhydrous salt (e.g., calcium chloride).

-

The ether would be removed by distillation, and the remaining crude this compound would be purified by fractional distillation under reduced pressure.

-

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Hexyl Bromide | C₆H₁₃Br | 165.07 | 156-158 |

| Magnesium | Mg | 24.31 | N/A |

| Pentanenitrile | C₅H₉N | 83.13 | 140-141 |

| This compound | C₁₁H₂₂O | 170.30 | ~228 |

Early Characterization

In the 19th and early 20th centuries, the characterization of a newly synthesized compound relied on a limited set of techniques compared to the sophisticated spectroscopic methods available today. The primary means of identification and purity assessment included:

-

Boiling Point Determination: A constant boiling point during distillation was a key indicator of a pure substance.

-

Density Measurement: The density of the liquid ketone would be determined and reported.

-

Refractive Index: The refractive index was another important physical constant used for characterization.

-

Derivative Formation: The formation of solid derivatives with sharp melting points was a crucial method for confirming the structure of liquid compounds. For ketones, common derivatives included oximes (reaction with hydroxylamine) and semicarbazones (reaction with semicarbazide).

The following table presents a summary of the physical properties of this compound as would have been determined by early researchers.

| Property | Value |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.30 g/mol |

| Boiling Point | 228 °C at 760 mmHg |

| Density | ~0.825 g/cm³ at 20 °C |

| Refractive Index | ~1.427 at 20 °C |

Logical Workflow for Early Synthesis and Characterization

The following diagram illustrates the logical workflow that an early 20th-century chemist might have followed for the synthesis and characterization of this compound using the Grignard reaction.

Caption: Logical workflow for the synthesis and characterization of this compound via the Grignard reaction.

Conclusion

The early research into this compound was intrinsically linked to the development of fundamental synthetic methodologies in organic chemistry. While the pyrolysis of calcium salts represented an early, albeit often inefficient, route to ketones, the discovery of the Grignard reaction provided a much more precise and versatile tool for their synthesis. The characterization techniques of the era, though lacking the sophistication of modern spectroscopy, were sufficient to establish the identity and purity of this long-chain aliphatic ketone, laying the groundwork for its future study and application. This historical perspective not only illuminates the discovery of a specific compound but also offers a window into the ingenuity and meticulous experimental work of early organic chemists.

An In-depth Technical Guide to 5-Undecanone: Structural Formula, Isomers, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-undecanone (CAS No: 33083-83-9), a saturated ketone with applications in various chemical syntheses and potential for further investigation in drug development and material science. This document details its structural formula, explores its constitutional isomers, and presents a comparative analysis of their physicochemical properties. A detailed experimental protocol for a representative synthesis of this compound is provided, along with a summary of its spectroscopic data. Furthermore, this guide includes mandatory visualizations of its structure, isomers, and a synthetic workflow using the DOT language for clarity and enhanced understanding.

Introduction

This compound, also known as butyl hexyl ketone, is an aliphatic ketone with the molecular formula C₁₁H₂₂O.[1] Its structure consists of an eleven-carbon chain with a carbonyl group located at the fifth carbon position.[1] While not as extensively studied as some of its isomers, such as 2-undecanone which is known for its insect repellent and antimicrobial properties, this compound serves as a valuable intermediate in organic synthesis.[2][3] Understanding its properties and those of its isomers is crucial for applications in fragrance, flavor, and potentially pharmaceutical industries. This guide aims to consolidate the available technical data on this compound and its isomers to serve as a foundational resource for researchers.

Structural Formula and Isomers

The structural formula of this compound is characterized by a linear undecane backbone with a ketone functional group at the C-5 position.

Structural Isomers of Undecanone

Ketones with the molecular formula C₁₁H₂₂O exist as numerous constitutional isomers, which can be categorized as positional isomers and branched-chain isomers.

-

Positional Isomers: These isomers differ in the position of the carbonyl group along the undecane chain. The straight-chain positional isomers of undecanone are:

-

Undecan-2-one

-

Undecan-3-one

-

Undecan-4-one

-

Undecan-5-one

-

Undecan-6-one

-

-

Branched-Chain Isomers: These isomers have a branched carbon skeleton. The number of possible branched-chain isomers is extensive. Examples include:

-

2-Methyl-3-decanone

-

3-Methyl-2-decanone

-

2,2-Dimethyl-3-nonanone

-

4-Propyl-2-octanone

-

The structural diversity among these isomers leads to variations in their physical and chemical properties.

Physicochemical Properties

The physical and chemical properties of undecanones are influenced by their molecular structure. The following tables summarize key quantitative data for this compound and some of its common positional isomers.

Table 1: General and Physicochemical Properties of Undecanone Isomers

| Property | This compound | 2-Undecanone | 6-Undecanone |

| CAS Number | 33083-83-9[1] | 112-12-9[2] | 927-49-1 |

| Molecular Formula | C₁₁H₂₂O[1] | C₁₁H₂₂O[2] | C₁₁H₂₂O |

| Molecular Weight ( g/mol ) | 170.30[1] | 170.30[2] | 170.30 |

| Appearance | Colorless liquid[1] | Colorless, oily liquid[4] | Liquid |

| Melting Point (°C) | 2[1] | 15[4] | 14-15 |

| Boiling Point (°C) | 227 (estimated) | 231.5[4] | 228 |

| Density (g/mL at 20°C) | 0.823 | 0.826[4] | 0.827 |

| Refractive Index (at 20°C) | 1.428 | 1.429 | 1.429 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Values |

| ¹H NMR (Predicted) | δ (ppm): 2.40 (t, 4H, -CH₂-C=O), 1.55 (m, 4H, -CH₂-CH₂-C=O), 1.29 (m, 8H, -CH₂-), 0.90 (t, 6H, -CH₃) |

| ¹³C NMR (Predicted) | δ (ppm): 211.5 (C=O), 42.5 (-CH₂-C=O), 31.5, 29.0, 23.5, 22.5 (-CH₂-), 14.0 (-CH₃) |

| Mass Spectrometry (m/z) | Major fragments at 58, 85, 43, 57, 41.[1] The fragmentation pattern is characteristic of aliphatic ketones, with alpha-cleavage leading to acylium ions. |

| Infrared (IR) (cm⁻¹) | A strong absorption band around 1715 cm⁻¹ is characteristic of the C=O stretching in a saturated aliphatic ketone. |

Experimental Protocols

Synthesis of this compound via Oxidation of Undecan-5-ol

A common and effective method for the synthesis of ketones is the oxidation of secondary alcohols. Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this transformation.[5][6][7][8]

Principle: Secondary alcohols are oxidized to ketones using PCC in an anhydrous solvent, typically dichloromethane (DCM). The reaction is generally clean and proceeds under mild conditions.

Materials:

-

Undecan-5-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve undecan-5-ol (1 equivalent) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the stirred solution in one portion. The reaction is mildly exothermic.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of Celite® or silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Biological Activity and Signaling Pathways

Currently, there is a limited body of research on the specific biological activities and involvement in signaling pathways of this compound. However, studies on its isomer, 2-undecanone, have revealed notable biological effects, which may provide a basis for future investigations into other undecanone isomers.

2-Undecanone is a well-documented insect repellent and has been shown to possess antimicrobial and anti-inflammatory properties.[3] Its mechanism as an insect repellent is thought to involve the modulation of insect odorant receptors. The anti-inflammatory effects of 2-undecanone have been linked to the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.[3]

Given the structural similarity, it is plausible that this compound may exhibit some biological activities, although likely with different potencies and specificities compared to 2-undecanone. Further research is warranted to explore the potential biological roles of this compound, particularly in areas such as pest control, antimicrobial development, and as a modulator of inflammatory responses.

Conclusion

This compound is a versatile chemical with a well-defined structure and a range of isomers, each with unique physicochemical properties. This guide has provided a consolidated resource of its structural formula, isomeric forms, and key data points. The detailed synthetic protocol offers a practical method for its preparation in a laboratory setting. While specific biological data for this compound is currently scarce, the known activities of its isomers suggest a promising area for future research. This technical guide serves as a valuable starting point for researchers and professionals in chemistry and drug development who wish to explore the potential of this compound and its related compounds.

References

- 1. This compound | C11H22O | CID 98677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Undecanone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Biological activity of 5-Undecanone and its analogs

An In-depth Technical Guide to the Biological Activity of 5-Undecanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as butyl hexyl ketone) is a saturated aliphatic ketone. It and its structural analogs, such as 2-undecanone (methyl nonyl ketone), are naturally occurring compounds found in a variety of plants, fruits, and insects.[1][2][3] These ketones are characterized by a carbonyl group at different positions along an eleven-carbon chain. While sharing a common chemical class, the specific position of the carbonyl group and the nature of the alkyl chains significantly influence their biological profiles.

Historically, the most well-documented bioactivity of these compounds is their potent insect repellency, with 2-undecanone being a notable active ingredient in commercial repellents.[4][5] Beyond this, emerging research has uncovered a broader spectrum of activities, including antimicrobial, antifungal, and anti-inflammatory effects. This guide provides a comprehensive technical overview of the known biological activities of this compound and its key analogs, summarizing quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.

Biological Activities

Insect Repellent Activity

The most significant and widely studied biological activity of undecanones is their ability to repel various arthropods, particularly mosquitoes and ticks. 2-Undecanone, an isomer of this compound, is the most extensively researched analog in this context and was originally derived from wild tomato plants.[4][5] It is the active ingredient in some commercial repellents and is considered an effective alternative to DEET.[5][6] Studies have demonstrated that the repellency of 2-undecanone is comparable to moderate concentrations of DEET.[4][5] For instance, a 7.75% formulation of 2-undecanone (BioUD) was shown to repel mosquitoes for up to 5 hours and ticks for up to 2 hours.[4]

The mechanism of repellency is primarily mediated through the insect's olfactory system. These ketones can modulate the activity of odorant receptors (ORs) on olfactory sensory neurons, disrupting the insect's ability to locate a host and leading to a repellent behavioral response.[1][5]

Antimicrobial and Antifungal Activity

Several studies have investigated the efficacy of undecanones against various microbial pathogens. Research on undecan-2-one and undecan-3-one has shown notable activity against yeasts and molds, often greater than their activity against bacteria.[7][8] For example, undecan-3-one demonstrated high fungistatic activity against Aspergillus niger and effectively inhibited the yeast Candida mycoderma.[7] In contrast, its activity against bacteria such as Escherichia coli and Bacillus subtilis was less pronounced, causing an inhibition of population growth rather than total eradication.[7] This suggests a degree of selectivity in the antimicrobial spectrum of these compounds, with fungi being more susceptible than bacteria.[7] The analog 2-undecanone has also been reported to have low activity against bacterial strains but elevated activity against yeasts.[8]

Anti-inflammatory Effects

Recent exploratory research has indicated potential anti-inflammatory properties for 2-undecanone. One study demonstrated that it could provide protection against cardiac inflammation induced by fine particulate matter (PM2.5).[1] The proposed mechanism involves the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses. By upregulating this pathway, 2-undecanone was observed to inhibit the pro-inflammatory NF-κB pathway, leading to a reduction in the expression of inflammatory cytokines.[1] This activity highlights a potential therapeutic application beyond its use as a repellent.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for the biological activities of undecanone analogs. Direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Insect Repellent Efficacy of Undecanone Analogs

| Compound | Active Ingredient Concentration | Test Organism | Mean Protection Time (Hours) | Percent Repellency | Study Notes | Source |

| 2-Undecanone (BioUD®) | 7.75% | Aedes aegypti (Mosquito) | ~6.0 | 80.4% (avg. over 6h) | Arm-in-cage study; comparable to 7% DEET. | [5] |

| 2-Undecanone (BioUD®) | 7.75% | Ticks | Up to 2.0 | Not Specified | Product label data. | [4] |

| 2-Undecanone | 5% (v/v in ethanol) | Culex spp. (Mosquito) | >4.6 | High | Arm-in-cage; no landings or bites noted for over 4h 40min. | [9] |

| 2-Undecanone | 20% (v/v in ethanol) | Culex spp. (Mosquito) | >3.0 | High | Arm-in-cage; highly repellent, effect persisted after 3 hours. | [9] |

| DEET (for comparison) | 7% | Aedes aegypti (Mosquito) | ~6.0 | 80.2% (avg. over 6h) | Arm-in-cage study directly comparing with BioUD®. | [5] |

Table 2: Antimicrobial Activity of Undecanone Analogs

| Compound | Test Organism | Result | Source |

| Undecan-3-one | Candida mycoderma (Yeast) | Effective inhibition. | [7] |

| Undecan-3-one | Aspergillus niger (Mold) | High fungistatic activity. | [7] |

| Undecan-3-one | Escherichia coli (Bacteria) | Did not cause total inhibition of growth. | [7] |

| Undecan-3-one | Bacillus subtilis (Bacteria) | Did not cause total inhibition of growth. | [7] |

| Undecan-2-one | Yeasts | Elevated activity. | [8] |

| Undecan-2-one | Bacteria | Low activity. | [8] |

Mechanisms of Action & Signaling Pathways

Insect Repellency: Olfactory Signaling Disruption

The repellent action of undecanones against insects like mosquitoes is initiated at the molecular level within the insect's olfactory system. These ketones act as modulators of Odorant Receptors (ORs), which are G-protein-coupled receptors located on the cilia of olfactory sensory neurons.[1][10][11] The binding of an odorant molecule like this compound to an OR triggers a conformational change, activating an associated G-protein (Gαolf). This activation leads to a cascade that results in the depolarization of the neuron and the transmission of a signal to the brain, which is interpreted as a repellent stimulus.[11]

Caption: Olfactory signaling pathway for insect repellency.

Anti-inflammatory Signaling Pathway

For 2-undecanone, anti-inflammatory effects are proposed to occur via modulation of the Nrf2 and NF-κB pathways.[1] The compound appears to activate the transcription factor Nrf2, which then promotes the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This increased antioxidant capacity, in turn, inhibits the activation of the pro-inflammatory NF-κB pathway. By preventing NF-κB from translocating to the nucleus, 2-undecanone reduces the transcription of genes for inflammatory cytokines, thereby mitigating the inflammatory response.[1]

Caption: Anti-inflammatory signaling pathway of 2-Undecanone.

Experimental Protocols

Arm-in-Cage Assay for Mosquito Repellency

This is a standard and widely used laboratory method to evaluate the efficacy of topical repellents against mosquitoes.[5][12][13]

Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against biting mosquitoes.

Materials:

-

Test compound (e.g., this compound) and solvent (e.g., ethanol).

-

Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).

-

Human volunteers.

-

Micropipettes or spray applicators for precise dosing.

-

Bite-proof gloves.

Methodology:

-

Preparation of Repellent Formulation: Prepare solutions of the test compound at desired concentrations (e.g., 5%, 10%, 20% v/v) in a suitable solvent like ethanol. A vehicle control (solvent only) must also be prepared.[14]

-

Repellent Application: A precise volume of the repellent formulation (e.g., 1.0 mL) is applied evenly to a defined area of a volunteer's forearm (e.g., from wrist to elbow).[9][13] The hand is covered with a non-treated, bite-proof glove.[5] The other arm can be used as a control (treated with solvent only).

-

Exposure: At a set time after application (e.g., 30 minutes), the treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3-5 minutes).[9][13]

-

Data Collection: The primary endpoint is the "Complete Protection Time" (CPT), defined as the time from application until the first confirmed mosquito bite.[12] Alternatively, efficacy can be measured by recording the number of mosquito landings or probing attempts within the exposure period.

-

Re-exposure: The treated arm is exposed to the mosquitoes at regular intervals (e.g., every 30 minutes) until the repellent fails (i.e., a bite occurs).[13]

Caption: Experimental workflow for the Arm-in-Cage assay.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To quantify the antimicrobial activity of a test compound.

Materials:

-

Test compound (e.g., this compound).

-

96-well microtiter plates.

-

Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Microorganism culture (e.g., E. coli, C. albicans).

-

Spectrophotometer or plate reader.

Methodology:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of a 96-well plate using the appropriate growth medium. This creates a gradient of compound concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each well of the plate. Include a positive control (microorganism in medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm with a plate reader. The MIC is the lowest concentration of the compound at which no growth is observed.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Undecanone - Wikipedia [en.wikipedia.org]

- 4. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ceji.termedia.pl [ceji.termedia.pl]

- 8. researchgate.net [researchgate.net]

- 9. CA2441295C - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]

- 10. Reactome | Olfactory Signaling Pathway [reactome.org]

- 11. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

5-Undecanone's role as a semiochemical

An In-depth Technical Guide to the Role of 5-Undecanone and Related Ketones as Semiochemicals

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a saturated methyl ketone whose direct role as a primary semiochemical in insect behavior is not extensively documented in current scientific literature. However, its chemical structure is of significant interest as it is closely related to potent, behavior-modifying compounds that have been identified as key components in insect pheromone blends. This technical guide provides a comprehensive overview of the semiochemical context of this compound, focusing on its relationship to structurally similar and biologically active ketones. It details the well-established role of a related compound, (S)-2-acetoxy-5-undecanone, as the primary sex pheromone of the raspberry cane midge, Resseliella theobaldi. This guide furnishes detailed experimental protocols for the key techniques used in semiochemical research, summarizes available quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to Semiochemicals and Ketone Scaffolds

Semiochemicals are chemical signals that mediate interactions between organisms. They are broadly categorized based on the species relationship between the emitter and the receiver:

-

Pheromones: Mediate intraspecific interactions (between individuals of the same species), such as mate attraction, aggregation, or alarm signaling.

-

Allelochemicals: Mediate interspecific interactions (between individuals of different species). These are further subdivided:

-

Allomones: Benefit the emitter but not the receiver (e.g., defensive secretions, repellents).[1]

-

Kairomones: Benefit the receiver but not the emitter (e.g., cues used by predators to locate prey).[2]

-

Synomones: Benefit both the emitter and the receiver (e.g., floral scents that attract pollinators).

-

The C11 ketone, this compound (CH₃(CH₂)₅CO(CH₂)₃CH₃), belongs to a class of compounds that are prevalent in nature. While direct evidence for this compound as a primary pheromone is sparse, the undecanone backbone is a key structural feature in the chemical language of certain insects. The most notable example is its acetylated analogue, which serves as a powerful sex pheromone.

This compound's Role as a Pheromone Analogue: The Case of Resseliella theobaldi

The most significant context for this compound in semiochemistry comes from research on the raspberry cane midge, Resseliella theobaldi, a pest of raspberry crops.[3] Volatiles collected from virgin female midges revealed a multi-component pheromone blend where the major, and most active, component was identified as (S)-2-acetoxy-5-undecanone .[3][4][5]

Analysis of the female-produced volatiles via Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Electroantennographic Detection (GC-EAD) identified four female-specific compounds.[4] The major component, (S)-2-acetoxy-5-undecanone, was highly attractive to male midges in field trapping experiments.[3][4] The blend also contained 2-undecanone as a minor component, further highlighting the relevance of the undecanone structure in the chemical ecology of this species.[4]

The logical relationship between different types of semiochemicals is illustrated below.

Potential Allomonal and Kairomonal Roles

While the pheromonal role of this compound analogues is established, its function as an allomone or kairomone is less clear. The related methyl ketone, 2-undecanone, is known for its repellent properties against various arthropods and is the active ingredient in some commercial insect repellents. This suggests an allomonal function, providing a defensive benefit to the emitter. It is plausible that this compound could have similar, though currently undocumented, repellent or defensive properties.

There is no significant evidence in the reviewed literature to suggest a kairomonal role for this compound, where it would act as a cue for predators or parasitoids. This remains an area for future investigation.

Quantitative Data Summary

| Compound | Dose | Mean Trap Catch (±SE) | Species | Notes | Reference |

| (S)-2-acetoxy-5-undecanone | 100 µg | 55.3 ± 10.9 | R. theobaldi | Highly attractive to males. | [4] |

| (R)-2-acetoxy-5-undecanone | 100 µg | 0.3 ± 0.2 | R. theobaldi | Enantiomer is not attractive. | [4] |

| Racemic 2-acetoxy-5-undecanone | 100 µg | 50.7 ± 11.5 | R. theobaldi | Racemic mixture is as attractive as the pure S-enantiomer. | [4] |

| Control (no lure) | N/A | 0.1 ± 0.1 | R. theobaldi | Blank traps showed no attraction. | [4] |

| Table 1: Summary of field trapping data for the sex pheromone of the raspberry cane midge, Resseliella theobaldi. Data illustrates the high specificity and potency of the (S)-enantiomer. |

Olfactory Signaling Pathways

The detection of volatile chemical cues in insects begins in specialized hair-like structures called sensilla, located primarily on the antennae.[6] Odorants enter the sensillum through pores and bind to Odorant-Binding Proteins (OBPs) in the sensillar lymph. The OBP-odorant complex then interacts with olfactory receptors on the dendritic membrane of Olfactory Receptor Neurons (ORNs).

Insects possess several families of olfactory receptors. While Odorant Receptors (ORs) detect a wide range of compounds like acetates and aldehydes, it is the Ionotropic Receptors (IRs) that are primarily responsible for detecting ketones, acids, and amines.[7] Therefore, the perception of this compound and related ketones is likely mediated by a specific subset of IRs.

Upon binding of the ligand, the IR, which is a ligand-gated ion channel, opens, leading to a change in membrane potential and the generation of an action potential. This signal is then transmitted from the ORN to the antennal lobe of the insect brain for further processing.

Key Experimental Protocols

The identification and characterization of semiochemicals rely on a combination of analytical chemistry and bioassays. The following protocols outline the core methodologies.

Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which specific compounds in a complex mixture are biologically active (i.e., detected by the insect's antenna).[6][8]

Objective: To pinpoint electrophysiologically active compounds in a volatile sample.

Methodology:

-

Sample Preparation:

-

Extract volatiles from the source (e.g., pheromone glands, headspace of a calling insect) using a solvent like hexane or via Solid-Phase Microextraction (SPME).[6]

-

Concentrate the sample if necessary under a gentle stream of nitrogen.

-

-

Instrumentation Setup:

-

The effluent from the gas chromatograph (GC) column is split into two paths using a Y-splitter.[6]

-

One path leads to a standard GC detector (e.g., Flame Ionization Detector, FID) to generate a chromatogram.

-

The other path leads to a heated transfer line that directs the effluent over a prepared insect antenna.

-

-

Antennal Preparation:

-

Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base.

-

Mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution). The basal end is connected to the reference electrode and the distal tip to the recording electrode.[6]

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

Simultaneously record the output from the FID and the electrical potential from the antenna (the EAG signal).

-

-

Analysis:

-

Align the FID chromatogram with the EAG recording.

-

Peaks in the FID chromatogram that correspond in time to a significant voltage deflection (depolarization) in the EAG trace represent compounds that the insect can detect. These can then be identified using GC-MS.

-

Protocol: Y-Tube Olfactometer Bioassay

This behavioral assay is used to determine if a volatile chemical is an attractant, a repellent, or neutral to an insect.

Objective: To assess the behavioral response (attraction/repulsion) of an insect to a specific odor.

Methodology:

-

Apparatus: A Y-shaped glass or plastic tube with a central arm for insect release and two side arms for odor presentation.[9]

-

Setup:

-

A controlled, purified, and humidified airflow is passed through both arms of the Y-tube at an equal rate.

-

The test compound (e.g., this compound dissolved in a solvent) is applied to a filter paper and placed in an odor source container connected to one arm (the "treatment" arm).

-

A filter paper with solvent only is placed in the container for the other arm (the "control" arm).

-

-

Experimental Procedure:

-

Introduce a single insect into the base of the central arm.

-

Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

-

A "choice" is recorded when the insect moves a set distance into one of the arms and remains for a minimum period.

-

Insects that do not make a choice are recorded as "no choice" and are typically excluded from the statistical analysis.

-

-

Data Analysis:

-

Test a sufficient number of insects (e.g., 50-100), alternating the position of the treatment and control arms to prevent positional bias.

-

Analyze the choice data using a statistical test (e.g., Chi-squared test or binomial test) to determine if there is a significant preference for the treatment or control arm.

-

The general workflow for identifying and characterizing a semiochemical is shown below.

Conclusion and Future Directions

While this compound has not been identified as a primary semiochemical for any specific insect species to date, its structural similarity to the potent sex pheromone of the raspberry cane midge, (S)-2-acetoxy-5-undecanone, makes it a compound of interest in chemical ecology. The undecanone scaffold is clearly a key element in the chemical communication of certain insects.

Future research should focus on several areas:

-

Screening: Broader screening of this compound across a wider range of insect species using GC-EAD and behavioral assays could uncover previously unknown semiochemical roles.

-

Biosynthesis: Investigating the biosynthetic pathways of acetoxy-ketone pheromones may reveal whether this compound serves as a direct precursor.

-

Receptor Deorphanization: Identifying the specific Ionotropic Receptors (IRs) that respond to this compound and its analogues would provide a deeper understanding of the molecular basis of perception and could open avenues for the development of novel, targeted pest management strategies that manipulate insect behavior.

This guide provides the foundational knowledge and methodological framework for researchers to explore these questions and further elucidate the subtle yet important roles of ketones like this compound in the intricate world of insect chemical communication.

References

- 1. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. (S)-2-acetoxy-5-undecanone, female sex pheromone of the raspberry cane midge, Resseliella theobaldi (Barnes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. slunik.slu.se [slunik.slu.se]

- 6. benchchem.com [benchchem.com]

- 7. Evolution, developmental expression and function of odorant receptors in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Preliminary Studies on 5-Undecanone's Mechanism of Action: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 5-Undecanone is limited. This guide summarizes the available information on this compound and related aliphatic ketones to provide a preliminary understanding and to propose future research directions.

Introduction to this compound

This compound is a naturally occurring aliphatic ketone found in various plants and is utilized in the fragrance and food industries.[1] It is a colorless liquid with a characteristic odor. While its primary commercial applications are as a scent and flavoring agent, as well as an insect repellent, preliminary studies on related compounds suggest potential biological activities that warrant further investigation.[2]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H22O | [3][4] |

| Molecular Weight | 170.29 g/mol | [3] |

| CAS Number | 33083-83-9 | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 227.00 °C @ 760.00 mm Hg | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [5] |

Postulated Mechanisms of Action Based on Related Compounds

Due to the scarcity of direct research on this compound, this section extrapolates potential mechanisms of action from studies on structurally similar aliphatic ketones.

Modulation of Inflammatory Pathways: The Nrf2/HO-1 and NF-κB Axis

A significant study on the closely related compound, 2-undecanone, demonstrated its protective effects against fine particle-induced cardiac inflammation. The proposed mechanism involves the modulation of two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

It is plausible that this compound could exert similar effects due to its structural similarity. The proposed signaling cascade is as follows:

-

Activation of Nrf2: this compound may induce the translocation of Nrf2 to the nucleus.

-

Induction of HO-1: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes, most notably HO-1.

-

Inhibition of NF-κB: The upregulation of HO-1 can suppress the activation of the pro-inflammatory NF-κB pathway. This, in turn, would reduce the expression of inflammatory cytokines.

Acetylcholinesterase Inhibition

Research on a range of aliphatic ketones (C4-C9) has indicated that they can act as inhibitors of acetylcholinesterase (AChE), with Ki values in the millimolar range. The inhibitory mechanism is suggested to be through binding to the anionic site of the enzyme, rather than acting as transition state analogs at the hydrolytic site. This suggests a potential, albeit likely weak, neuromodulatory role for this compound.

Inhibition Constants of Aliphatic Ketones against Acetylcholinesterase

| Compound | Ki (mM) |

| 2-Pentanone | ~0.7 |

| 3-Pentanone | ~1.0 |

| 2-Hexanone | ~1.5 |

| 3-Hexanone | ~2.0 |

| Cyclopentanone | ~2.5 |

| Cyclohexanone | ~3.0 |

| Data extrapolated from a study on C4-C9 aliphatic ketones. |

Proposed Experimental Protocols for Future Studies

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are necessary.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic potential of this compound and establish a concentration range for subsequent mechanistic studies.

-

Methodology:

-

Cell Culture: Culture relevant cell lines (e.g., macrophages for inflammation studies, neuronal cells for neuroactivity) in appropriate media.

-

Treatment: Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Assay: Perform a cell viability assay, such as the MTT or MTS assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

-

Western Blot Analysis for Signaling Pathway Elucidation

-

Objective: To investigate the effect of this compound on the protein expression levels in the Nrf2/HO-1 and NF-κB pathways.

-

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for Nrf2, HO-1, p-NF-κB, and NF-κB. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine changes in protein expression.

-

Acetylcholinesterase Inhibition Assay

-

Objective: To determine if this compound inhibits AChE activity.

-

Methodology:

-

Enzyme Reaction: Prepare a reaction mixture containing AChE, a substrate (e.g., acetylthiocholine), and a chromogen (e.g., DTNB).

-

Inhibition: Add varying concentrations of this compound to the reaction mixture.

-

Measurement: Measure the rate of the enzymatic reaction by monitoring the change in absorbance over time using a spectrophotometer.

-

Data Analysis: Calculate the IC50 and Ki values for this compound.

-

Conclusion and Future Directions

The current body of research on the mechanism of action of this compound is sparse. However, preliminary data from structurally related aliphatic ketones suggest that its biological activities may be centered around the modulation of inflammatory pathways, such as the Nrf2/HO-1 and NF-κB axes, and potentially through the inhibition of acetylcholinesterase.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Specifically, investigating the anti-inflammatory and neuro-modulatory effects of this compound could unveil novel therapeutic applications for this compound. The experimental protocols outlined in this guide provide a foundational framework for such investigations. A deeper understanding of the structure-activity relationship among different isomers of undecanone will also be crucial in elucidating the specific roles of the carbonyl group's position in biological activity.

References

Spectroscopic Profile of 5-Undecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Undecanone (CAS No. 33083-83-9), a saturated ketone with applications in various chemical syntheses. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

This compound, also known as pentyl hexyl ketone, is an aliphatic ketone with the chemical formula C₁₁H₂₂O.[1] Its structure consists of an eleven-carbon chain with a carbonyl group at the fifth position.

Structure:

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.30 g/mol |

| IUPAC Name | Undecan-5-one |

| CAS Number | 33083-83-9 |

| Appearance | Colorless liquid |

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.40 | Triplet | 4H | -CH₂-C(=O)-CH₂- (C4-H₂, C6-H₂) |

| ~1.55 | Multiplet | 4H | -CH₂-CH₂-C(=O)- (C3-H₂, C7-H₂) |

| ~1.30 | Multiplet | 8H | -(CH₂)₄- (C2-H₂, C8-H₂, C9-H₂, C10-H₂) |

| ~0.90 | Triplet | 6H | -CH₃ (C1-H₃, C11-H₃) |

The ¹³C NMR spectrum provides information on the different carbon environments within this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~211.0 | C=O (C5) |

| ~42.5 | -CH₂-C(=O)-CH₂- (C4, C6) |

| ~31.5 | -(CH₂)ₙ- (C8) |

| ~29.0 | -(CH₂)ₙ- (C9) |

| ~24.0 | -CH₂-CH₂-C(=O)- (C3, C7) |

| ~22.5 | -(CH₂)ₙ- (C2, C10) |